2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol
Overview
Description
2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol is a complex organic compound characterized by the presence of two naphthalene rings connected through an ethoxy bridge with a hydroxyl group. This compound is known for its high reactivity and is primarily used as an intermediate in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol typically involves the reaction of 2-naphthol with ethylene oxide under basic conditions to form 2-(2-hydroxyethoxy)naphthalene. This intermediate is then reacted with another equivalent of 2-naphthol in the presence of a strong base such as sodium hydride to yield the final product.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The reactions are carried out in large reactors with precise control over temperature and pressure to ensure high yield and purity. The use of continuous flow reactors is common to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Formation of naphthaldehyde or naphthoquinone derivatives.
Reduction: Formation of naphthyl alcohols.
Substitution: Formation of various substituted naphthalenes depending on the nucleophile used.
Scientific Research Applications
2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol has diverse applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe due to its naphthalene moieties.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol involves its interaction with various molecular targets. The hydroxyl and ethoxy groups facilitate binding to specific enzymes or receptors, modulating their activity. The naphthalene rings contribute to the compound’s ability to intercalate with DNA, potentially affecting gene expression and cellular processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(2-Hydroxyethoxy)naphthalene
- Naphthalene-2-ethanol
- 2-(Naphthalen-1-yl)ethanol
Uniqueness
Compared to similar compounds, 2-[1-[2-(2-Hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol is unique due to its dual naphthalene structure connected by an ethoxy bridge. This structural feature imparts distinct chemical reactivity and biological activity, making it valuable in various applications.
Properties
IUPAC Name |
2-[1-[2-(2-hydroxyethoxy)naphthalen-1-yl]naphthalen-2-yl]oxyethanol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22O4/c25-13-15-27-21-11-9-17-5-1-3-7-19(17)23(21)24-20-8-4-2-6-18(20)10-12-22(24)28-16-14-26/h1-12,25-26H,13-16H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OVJPYIRGUFWANT-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=CC(=C2C3=C(C=CC4=CC=CC=C43)OCCO)OCCO | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22O4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10936806 | |
Record name | 2,2'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
374.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55441-95-7, 16325-71-6 | |
Record name | 2,2′-[[1,1′-Binaphthalene]-2,2′-diylbis(oxy)]bis[ethanol] | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55441-95-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC245024 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=245024 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,2'-[[1,1'-Binaphthalene]-2,2'-diylbis(oxy)]di(ethan-1-ol) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10936806 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,2'-[1,1'-binaphthalene-2,2'-diylbis(oxy)]diethanol | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.226.678 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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